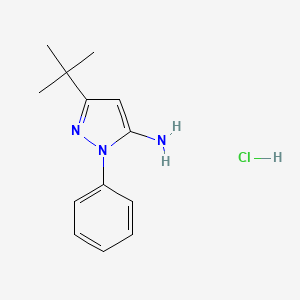
1-(2-(Methylthio)pyrimidin-5-yl)ethanone
Übersicht
Beschreibung
1-(2-(Methylthio)pyrimidin-5-yl)ethanone is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of biological activities This compound features a pyrimidine ring substituted with a methylthio group at the 2-position and an ethanone group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Methylthio)pyrimidin-5-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloropyrimidine.
Substitution Reaction: The 2-chloropyrimidine undergoes a nucleophilic substitution reaction with sodium methylthiolate to introduce the methylthio group at the 2-position.
Acylation: The resulting 2-(methylthio)pyrimidine is then subjected to an acylation reaction with acetyl chloride in the presence of a base such as pyridine to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-(Methylthio)pyrimidin-5-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 2-position of the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methylthiolate, acetyl chloride, pyridine.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(2-(Methylthio)pyrimidin-5-yl)ethanone has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and anticancer activities.
Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active pyrimidines.
Wirkmechanismus
The mechanism of action of 1-(2-(Methylthio)pyrimidin-5-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The methylthio and ethanone groups can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The pyrimidine ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to biological targets.
Vergleich Mit ähnlichen Verbindungen
2-(Methylthio)pyrimidine: Lacks the ethanone group, making it less versatile in certain chemical reactions.
1-(2-(Methylthio)pyrimidin-5-yl)propanone: Similar structure but with a propanone group instead of ethanone, which may alter its reactivity and applications.
2-(Methylthio)-4,6-dimethylpyrimidine: Contains additional methyl groups, affecting its steric and electronic properties.
Uniqueness: 1-(2-(Methylthio)pyrimidin-5-yl)ethanone is unique due to the presence of both the methylthio and ethanone groups, which provide a balance of reactivity and stability. This combination allows for diverse chemical modifications and applications in various fields.
Eigenschaften
IUPAC Name |
1-(2-methylsulfanylpyrimidin-5-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-5(10)6-3-8-7(11-2)9-4-6/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHBZENSWHEDCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN=C(N=C1)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00510038 | |
| Record name | 1-[2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84755-29-3 | |
| Record name | 1-[2-(Methylsulfanyl)pyrimidin-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00510038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,10-Dichloro-5,12-dihydroquinolino[2,3-b]acridine-7,14-dione](/img/structure/B1625409.png)
![3,6-Bis(allyloxy)hexahydrofuro[3,2-b]furan](/img/structure/B1625413.png)



![(Ethane-1,2-diyl)bis[bis(4-methylphenyl)phosphane]](/img/structure/B1625419.png)
![1-(4-Bromophenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1625420.png)

![9,9'-Spirobi[9H-fluorene]-3,3',6,6'-tetracarbonitrile](/img/structure/B1625422.png)



![11H-Benzo[a]carbazol-4-ol](/img/structure/B1625427.png)

